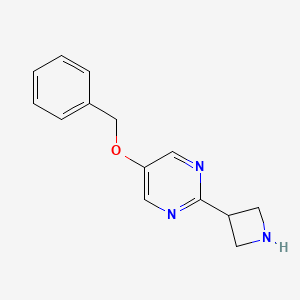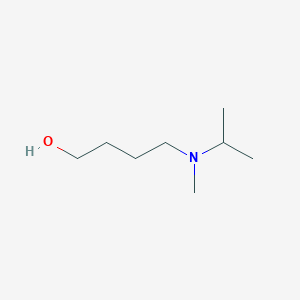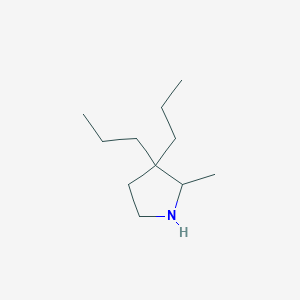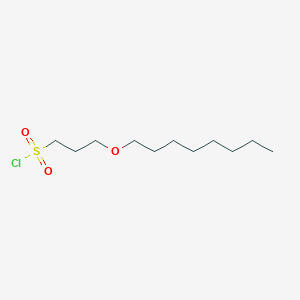
3-(Octyloxy)propane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Octyloxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C11H23ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octyloxy)propane-1-sulfonyl chloride typically involves the reaction of 3-(Octyloxy)propanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:
[ \text{3-(Octyloxy)propanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides often involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. These reagents are highly reactive and facilitate the conversion of alcohols to sulfonyl chlorides under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-(Octyloxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts like pyridine or triethylamine are used to enhance the reaction rate.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
3-(Octyloxy)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers
Mecanismo De Acción
The mechanism of action of 3-(Octyloxy)propane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a covalent bond between the nucleophile and the sulfonyl group, resulting in the substitution of the chlorine atom. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
1-Propanesulfonyl chloride: A simpler sulfonyl chloride with a shorter alkyl chain.
Methanesulfonyl chloride: Another sulfonyl chloride with a single carbon atom in the alkyl chain.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity and applications.
Uniqueness
3-(Octyloxy)propane-1-sulfonyl chloride is unique due to its longer alkyl chain and the presence of an ether linkage (octyloxy group). This structural feature imparts different physical and chemical properties compared to simpler sulfonyl chlorides. For example, the octyloxy group can influence the compound’s solubility, reactivity, and interactions with other molecules .
Propiedades
Fórmula molecular |
C11H23ClO3S |
|---|---|
Peso molecular |
270.82 g/mol |
Nombre IUPAC |
3-octoxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-2-3-4-5-6-7-9-15-10-8-11-16(12,13)14/h2-11H2,1H3 |
Clave InChI |
CPWJDULSLIZNGV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




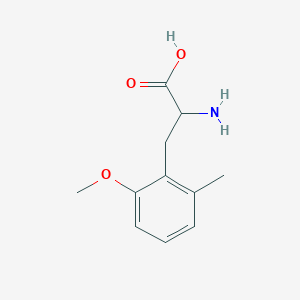
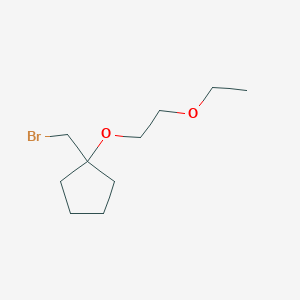

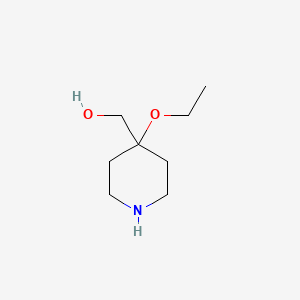
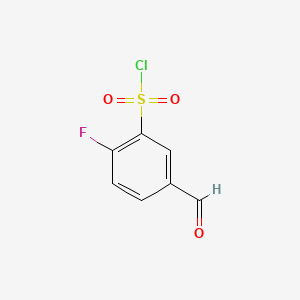
![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)



